

An In-depth Technical Guide to Acoforestinine: Discovery and History

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | Acoforestinine | |
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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on **Acoforestinine** is limited. This guide synthesizes the available data and provides a general context based on related compounds from the same plant genus. Specific experimental data and biological activities for **Acoforestinine** remain largely unpublished in accessible literature.

Introduction

Acoforestinine is a diterpenoid alkaloid that has been isolated from the plant Aconitum handelianum.[1] This compound belongs to a large and structurally diverse class of natural products known for their wide range of biological activities, including analgesic, anti-inflammatory, and cardiotonic effects. The genus Aconitum, commonly known as monkshood or wolfsbane, is a rich source of these complex alkaloids, which have been utilized in traditional medicine for centuries. This guide provides a comprehensive overview of the discovery and what is known about **Acoforestinine**, placed within the broader context of diterpenoid alkaloids from Aconitum species.

Discovery of Acoforestinine

Acoforestinine was first reported in a 2009 publication in the China Journal of Chinese Materia Medica (Zhongguo Zhong Yao Za Zhi) by Yang J. and colleagues.[1] The research team isolated and identified **Acoforestinine** along with seven other diterpenoid alkaloids from the roots of Aconitum handelianum. The other compounds identified in the same study were



acoforine, 14-O-acetylsachaconitine, vilmorrianine C, vilmorrianine D, talatizamine, chasmanine, and yunaconitine.[2] The structures of these compounds were elucidated using spectroscopic methods.[2]

Table 1: General Physicochemical Data for Acoforestinine

| Property | Value | Source |
|-------------------|----------------------|----------------|
| CAS Number | 110011-77-3 | MedChemExpress |
| Molecular Formula | C35H51NO10 | MedChemExpress |
| Plant Source | Aconitum handelianum | [1] |
| Compound Class | Diterpenoid Alkaloid | |

Experimental Protocols

While the specific, detailed experimental protocol for the isolation of **Acoforestinine** from the original 2009 publication is not readily available in English-language sources, a general methodology for the isolation of diterpenoid alkaloids from Aconitum species can be inferred from related studies on Aconitum handelianum. The following is a generalized protocol based on the work of Yin TP, et al. (2016), who also isolated alkaloids from this plant.

General Isolation and Purification of Diterpenoid Alkaloids from Aconitum handelianum

1. Extraction:

- The air-dried and powdered roots of Aconitum handelianum are percolated with ethanol (e.g., 95% EtOH) at room temperature.
- The resulting extract is concentrated under reduced pressure to yield a crude extract.
- The crude extract is then suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an organic solvent like ethyl acetate to remove less polar components.
- The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base (e.g., ammonia water) to a pH of around 9-10.
- This basic solution is then extracted with a chlorinated solvent such as chloroform or dichloromethane to obtain the crude alkaloids.







2. Chromatographic Separation:

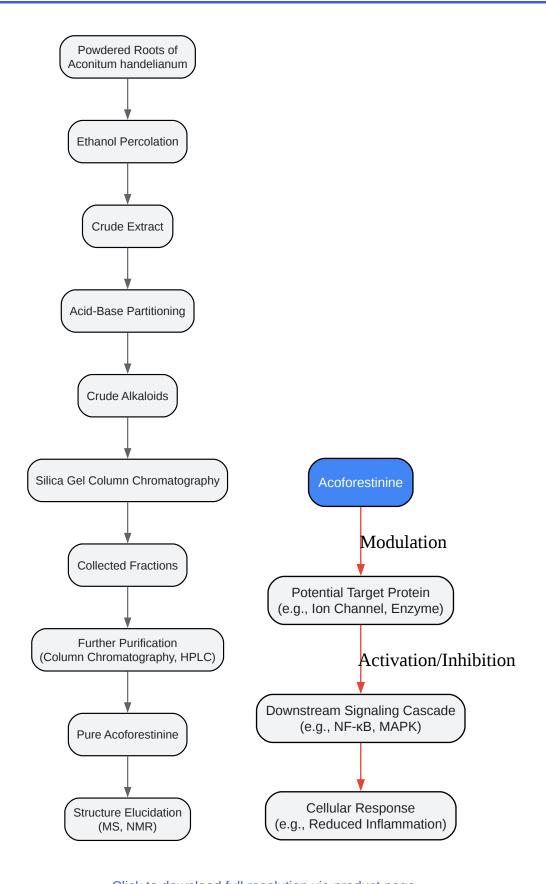
- The crude alkaloid extract is subjected to column chromatography on silica gel.
- A gradient elution system is typically employed, starting with a less polar solvent system and gradually increasing the polarity. For example, a gradient of chloroform-methanol or petroleum ether-acetone might be used.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions with similar TLC profiles are combined.
- Further purification of the combined fractions is achieved through repeated column chromatography on silica gel, Sephadex LH-20, or by using preparative high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

3. Structure Elucidation:

- The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including:
- Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
- Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are used to establish the connectivity and stereochemistry of the molecule.

Visualizing the General Experimental Workflow





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References

- 1. 剑川乌头中的二萜生物碱-医药卫生知识服务系统 [medks.imicams.ac.cn]
- 2. 14-O-Acetylsachaconitine | CAS:102719-98-2 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
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